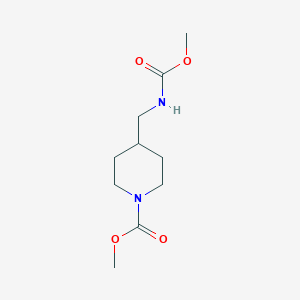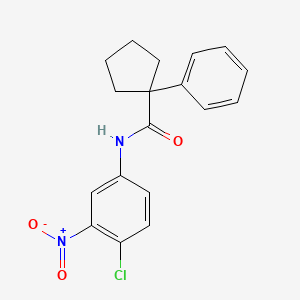
N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound . Unfortunately, there is limited information available about this compound.
Molecular Structure Analysis
The molecular formula of “N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide” is C18H17ClN2O3 and its molecular weight is 344.79 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Research has explored the synthesis of novel formamide derivatives for potential applications in agriculture and organic chemistry. For example, Li Yuan-xiang et al. (2011) synthesized thirteen novel formamide derivatives to assess their herbicidal activities, although no significant activity was found at the tested concentrations (Li Yuan-xiang, 2011). Similarly, studies on the synthesis of chloramphenicol via new intermediates involving formamide derivatives indicate the role of these compounds in the production of antibiotics (B. Hazra, V. Pore, S. P. Maybhate, 1997).
Catalysis and Green Chemistry
Formamides have been used as catalysts and solvents in green chemistry. Ishida and Haruta (2009) demonstrated the use of gold nanoparticles supported on NiO to catalyze the N-formylation of amines with methanol and molecular oxygen, showcasing an environmentally friendly method for producing formamides (T. Ishida, M. Haruta, 2009). Additionally, the synthesis of N-formylmorpholine as a green solvent highlights the chemical stability and non-toxicity of formamide derivatives, further promoting their utility in organic synthesis (N. Ghasemi, 2018).
Advanced Organic Synthesis Techniques
The chemical versatility of formamides is illustrated through their use in complex organic synthesis processes. For instance, the Lewis acid-catalyzed cyclization of phenyl isocyanides to form 1-formyl-1,2-dihydroquinoline derivatives exemplifies the innovative approaches in synthesizing heterocyclic compounds using formamide intermediates (K. Kobayashi et al., 1995).
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-9-8-14(12-16(15)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMPMFNHDHABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)
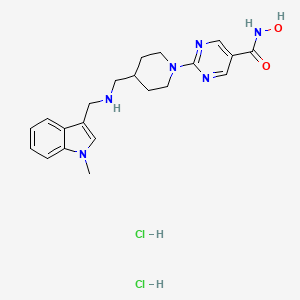
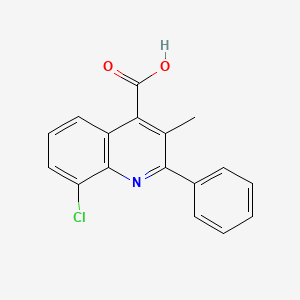
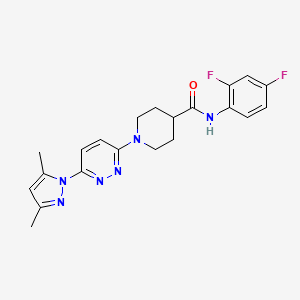
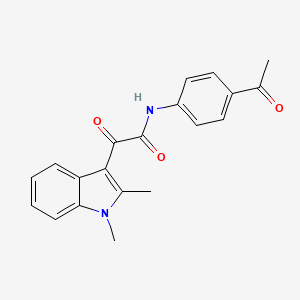
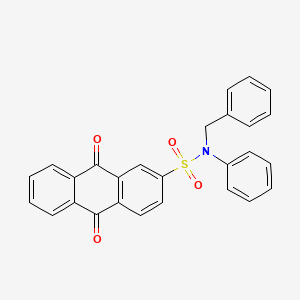
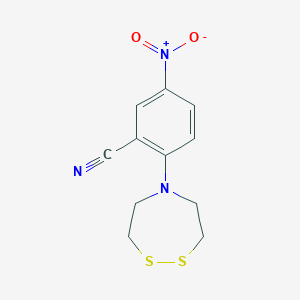
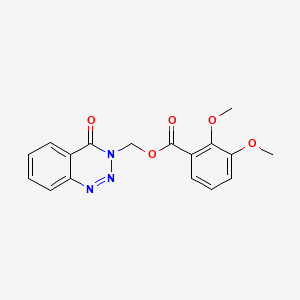

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2689699.png)

![1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone](/img/structure/B2689701.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2689704.png)
